Anadoline

Description

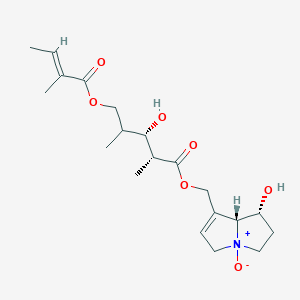

Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-5-12(2)19(24)27-10-13(3)18(23)14(4)20(25)28-11-15-6-8-21(26)9-7-16(22)17(15)21/h5-6,13-14,16-18,22-23H,7-11H2,1-4H3/b12-5+/t13?,14-,16-,17-,18+,21?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKQEQZZNGCJDA-KSIKZPOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(C)C(C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCC(C)[C@@H]([C@@H](C)C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anadoline: An Obscure Pyrrolizidine Alkaloid with Undetermined Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Anadoline is a pyrrolizidine (B1209537) alkaloid N-oxide whose chemical structure has been defined, yet its biological significance remains largely unexplored. Despite its characterization, a thorough review of scientific literature and chemical databases reveals a notable absence of research into its bioactivity, mechanism of action, and potential therapeutic applications. This guide summarizes the known chemical properties of this compound and highlights the current void in our understanding of its pharmacology.

Chemical Structure and Properties

This compound is identified in the PubChem database with the Compound ID (CID) 102115628.[1] Its chemical identity is defined by the following properties:

| Property | Value | Source |

| IUPAC Name | [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate | PubChem[1] |

| Molecular Formula | C₂₀H₃₁NO₇ | PubChem[1] |

| Molecular Weight | 397.5 g/mol | PubChem[1] |

| SMILES | C/C=C(\C)/C(=O)OCC(C)--INVALID-LINK--C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-]">C@@HO | PubChem[1] |

The structure of this compound is characterized by a necine base, which is a pyrrolizidine ring system, esterified with a complex necic acid. The presence of the N-oxide is a common feature among pyrrolizidine alkaloids, often affecting their toxicity and metabolic activation.

Biological Activity and Signaling Pathways: A Knowledge Gap

Extensive searches for biological data on this compound have yielded no specific results. There is a significant lack of published studies investigating its pharmacological effects, including:

-

Quantitative Bioactivity Data: No information is available regarding this compound's binding affinities (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or half-maximal effective concentrations (EC₅₀) against any biological target.

-

Mechanism of Action: The molecular targets and mechanisms by which this compound might exert biological effects are unknown.

-

Signaling Pathways: There is no information on whether this compound modulates any intracellular signaling cascades.

This absence of data prevents the creation of any diagrams related to signaling pathways or experimental workflows, as requested.

Experimental Protocols

Consistent with the lack of bioactivity data, there are no published experimental protocols detailing the isolation of this compound from natural sources, its chemical synthesis, or its use in biological assays. The methods for its initial identification and structural elucidation have not been found in the currently available scientific literature.

Conclusion

This compound represents a molecule at the frontier of natural product chemistry, with its chemical structure elucidated but its biological role entirely unknown. For researchers in drug discovery and pharmacology, this compound may present an opportunity for novel investigations. Future research would need to focus on its isolation or synthesis, followed by comprehensive screening to identify any potential biological activities and subsequent mechanistic studies. Until such research is conducted and published, this compound remains an enigmatic entry in the vast catalog of natural compounds.

References

An In-Depth Technical Guide to the Synthesis and Precursors of Anandamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382), also known as N-arachidonoylethanolamine (AEA), is an endogenous cannabinoid neurotransmitter. Its name is derived from the Sanskrit word "ananda," which means "joy, bliss, delight," reflecting its role in mood regulation, pain perception, appetite, and memory. As a key signaling molecule in the endocannabinoid system, anandamide and its synthesis pathways are of significant interest to researchers in neuroscience, pharmacology, and drug development. This technical guide provides a comprehensive overview of the biosynthetic and chemical synthesis pathways of anandamide, its precursors, and relevant experimental protocols and data.

Biosynthesis of Anandamide

Anandamide is synthesized "on-demand" from membrane lipid precursors in response to physiological and pathological stimuli. The primary precursor for anandamide biosynthesis is N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) *.[1][2] The formation of NAPE itself is a critical step, catalyzed by the transfer of arachidonic acid from a donor phospholipid, such as lecithin, to the amine head group of phosphatidylethanolamine (PE) by an N-acyltransferase.[3]

There are multiple pathways for the subsequent conversion of NAPE to anandamide, highlighting the redundancy and complexity of its regulation.[1][3]

Key Biosynthetic Pathways from NAPE:

-

NAPE-specific Phospholipase D (NAPE-PLD) Pathway: This is considered a major pathway for anandamide synthesis. NAPE-PLD directly hydrolyzes NAPE to yield anandamide and phosphatidic acid.[2]

-

Phospholipase C (PLC) and Protein Tyrosine Phosphatase (PTPN22) Pathway: In this multi-step pathway, PLC first cleaves NAPE to produce phosphoanandamide. Subsequently, a phosphatase, such as PTPN22, dephosphorylates phosphoanandamide to yield anandamide.[4]

-

α,β-hydrolase 4 (ABHD4) and Glycerophosphodiesterase (GDE1) Pathway: This pathway involves the sequential deacylation of NAPE. ABHD4 can remove a fatty acid from the glycerol (B35011) backbone of NAPE, and subsequent cleavage by a glycerophosphodiesterase like GDE1 can lead to the formation of anandamide.[2]

-

Reverse reaction of Fatty Acid Amide Hydrolase (FAAH): Under conditions of high concentrations of arachidonic acid and ethanolamine (B43304), the primary degradative enzyme for anandamide, FAAH, can catalyze the reverse reaction to synthesize anandamide.[5][6]

Precursors for Anandamide Biosynthesis:

| Precursor | Role in Biosynthesis |

| Arachidonic Acid | An essential omega-6 fatty acid that is incorporated into membrane phospholipids (B1166683) and serves as the arachidonoyl backbone of anandamide.[3] |

| Ethanolamine | A primary amine that forms the head group of phosphatidylethanolamine and subsequently the ethanolamine moiety of anandamide.[5] |

| N-Arachidonoyl Phosphatidylethanolamine (NAPE) | The direct phospholipid precursor that is enzymatically cleaved to release anandamide.[1][2] |

| Phosphatidylethanolamine (PE) | A major membrane phospholipid that is acylated with arachidonic acid to form NAPE.[2] |

| Lecithin (Phosphatidylcholine) | A common donor of arachidonic acid for the N-acylation of PE to form NAPE.[3] |

Chemical Synthesis of Anandamide

The chemical synthesis of anandamide is crucial for producing standards for research, developing analytical methods, and synthesizing analogs for structure-activity relationship studies. The most direct approach involves the coupling of arachidonic acid and ethanolamine.

General Synthetic Protocol:

A common method for the synthesis of anandamide involves the activation of the carboxylic acid group of arachidonic acid, followed by its reaction with ethanolamine.

Experimental Protocol: Amidation of Arachidonic Acid with Ethanolamine

-

Activation of Arachidonic Acid: Arachidonic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), is added to the solution at 0°C to form an activated ester.

-

Coupling with Ethanolamine: Ethanolamine (1-1.2 equivalents) is added to the reaction mixture. The reaction is typically stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent, to yield pure anandamide.

A more recent method utilizes a boron catalyst and microwave heating for the direct amidation of arachidonic acid with alcohol amines, offering potentially higher yields and shorter reaction times.

Quantitative Data for Anandamide Synthesis:

| Synthesis Method | Precursors | Catalyst/Reagent | Typical Yield | Reference |

| Boron-catalyzed microwave synthesis | Arachidonic acid, 2-(methylamino)ethanol | 2-iodo-5-methoxyphenylboronic acid | High (specific yield not reported) | [7] |

Spectroscopic Data for Anandamide:

Mass Spectrometry (MS):

-

Chemical Ionization (CI-MS) of TMS-derivatized Anandamide: Diagnostic fragments are observed that confirm the structure.[8]

-

Electrospray Ionization (ESI-MS): In the presence of silver ions, anandamide can be detected as [M+H]⁺ at m/z 348.3, [M+Na]⁺ at m/z 370.3, and silver adducts [M+¹⁰⁷Ag]⁺ at m/z 454.2 and [M+¹⁰⁹Ag]⁺ at m/z 456.2, which significantly improves detection sensitivity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The terminal methyl group of the arachidonoyl chain.

-

Multiple allylic and doubly allylic protons in the polyunsaturated chain.

-

The methylene (B1212753) groups adjacent to the amide nitrogen and hydroxyl group of the ethanolamine moiety.

-

The vinyl protons of the double bonds.

Signaling Pathways and Experimental Workflows

Anandamide Signaling Pathway

Anandamide primarily exerts its effects by binding to cannabinoid receptors, principally the CB1 receptor, which is highly expressed in the central nervous system, and the CB2 receptor, which is predominantly found in the immune system.[3] CB1 and CB2 receptors are G protein-coupled receptors (GPCRs).

References

- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anandamide - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomic metabolism analysis of the endogenous cannabinoid anandamide (N-arachidonylethanolamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the In Vitro Mechanism of Action of Amlodipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) is a third-generation dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of hypertension and angina pectoris. Its primary therapeutic effects are mediated through the modulation of calcium ion influx in vascular smooth muscle and cardiac muscle cells. However, a growing body of in vitro research has elucidated a more complex mechanism of action, revealing pleiotropic effects that extend beyond its channel-blocking activity. This technical guide provides a comprehensive overview of the in vitro mechanism of action of amlodipine, detailing its molecular targets, signaling pathways, and the experimental methodologies used to characterize these actions.

Core Mechanism of Action: L-type Calcium Channel Blockade

Amlodipine's principal mechanism of action is the inhibition of L-type voltage-gated calcium channels (Cav 1.2) in vascular smooth muscle cells.[1][2][3] This blockade prevents the influx of extracellular Ca2+, a critical step in the excitation-contraction coupling process. The reduction in intracellular Ca2+ leads to smooth muscle relaxation and vasodilation, thereby lowering peripheral vascular resistance and blood pressure.[1][3]

Quantitative Data on Receptor Binding and Channel Inhibition

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (Binding Affinity) | 1.9 ± 0.2 nM | Rat cardiac membranes | |

| IC50 (Ca2+ current inhibition) | 3.3 nM | Rat tail artery smooth muscle cells | |

| IC50 (K+-induced contraction) | 1.1 nM | Porcine coronary artery |

Experimental Protocol: Whole-Cell Patch-Clamp for Ca2+ Current Measurement

-

Cell Preparation: Isolate vascular smooth muscle cells (e.g., from rat tail artery) by enzymatic digestion.

-

Recording: Establish a whole-cell patch-clamp configuration. The external solution should contain physiological concentrations of ions, including Ca2+. The internal pipette solution should contain a Cs+-based solution to block K+ channels.

-

Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing steps (e.g., to 0 mV) to elicit inward Ca2+ currents.

-

Drug Application: Perfuse the cells with increasing concentrations of amlodipine and record the corresponding reduction in the peak Ca2+ current.

-

Data Analysis: Plot the percentage of current inhibition against the amlodipine concentration to determine the IC50 value.

Signaling Pathways Modulated by Amlodipine

In addition to direct channel blockade, amlodipine influences several intracellular signaling pathways, contributing to its vasoprotective and anti-inflammatory properties.

1. Nitric Oxide (NO) Signaling Pathway

Amlodipine has been shown to increase the production of nitric oxide (NO) in endothelial cells. NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. Amlodipine upregulates the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis.

Caption: Amlodipine-mediated upregulation of the eNOS/NO signaling pathway leading to vasodilation.

Experimental Protocol: Measurement of NO Production using DAF-FM Diacetate

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Loading: Incubate the cells with DAF-FM diacetate, a fluorescent probe for NO.

-

Treatment: Treat the cells with amlodipine or a vehicle control.

-

Stimulation: Stimulate the cells with an agonist that induces NO production (e.g., bradykinin).

-

Imaging: Measure the increase in fluorescence using a fluorescence microscope or plate reader. The intensity of fluorescence is proportional to the amount of NO produced.

2. Inhibition of Inflammatory Pathways

Amlodipine exhibits anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition leads to a reduction in the production of inflammatory cytokines and adhesion molecules.

Caption: Amlodipine inhibits the NF-κB signaling pathway, reducing inflammatory gene expression.

Experimental Protocol: NF-κB Reporter Assay

-

Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with amlodipine or a vehicle control.

-

Stimulation: Stimulate the cells with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

-

Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in amlodipine-treated cells indicates inhibition of NF-κB.

Antioxidant Properties of Amlodipine

Amlodipine has been demonstrated to possess antioxidant properties, which contribute to its vasoprotective effects. It can directly scavenge reactive oxygen species (ROS) and also inhibit the activity of NADPH oxidase, a major source of cellular ROS.

Experimental Workflow for Assessing Antioxidant Activity

Caption: Experimental workflow for evaluating the in vitro antioxidant properties of amlodipine.

Experimental Protocol: Cellular ROS Measurement with DCFH-DA

-

Cell Culture: Culture endothelial cells or vascular smooth muscle cells.

-

Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Treatment: Pre-treat the cells with amlodipine or a vehicle control.

-

Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent (e.g., H2O2 or angiotensin II).

-

Measurement: Quantify the intracellular ROS levels by measuring the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope or plate reader.

The in vitro mechanism of action of amlodipine is multifaceted. While its primary therapeutic effect stems from the potent and selective blockade of L-type calcium channels, it also exerts significant vasoprotective and anti-inflammatory effects through the modulation of the NO signaling pathway, inhibition of NF-κB, and its intrinsic antioxidant properties. A thorough understanding of these in vitro mechanisms is crucial for researchers and drug development professionals in the ongoing exploration of the full therapeutic potential of amlodipine and in the design of novel cardiovascular drugs.

References

The Endocannabinoid Anandamide: A Comprehensive Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoylethanolamine (anandamide or AEA) is an endogenous fatty acid neurotransmitter that plays a crucial role in a wide array of physiological processes, including pain modulation, mood, appetite, and memory.[1][2] As the first identified endogenous ligand for the cannabinoid receptors, anandamide (B1667382) has been the subject of extensive research, revealing a complex pharmacology that extends beyond the classical cannabinoid system. This technical guide provides an in-depth overview of the primary biological targets of anandamide, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in this field.

Core Biological Targets of Anandamide

Anandamide's biological effects are mediated through its interaction with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. Furthermore, its signaling is tightly regulated by specific enzymes responsible for its synthesis and degradation, as well as by cellular transport mechanisms.

Receptors

Anandamide interacts with several receptor types, leading to a cascade of intracellular signaling events. The primary receptor targets include:

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids.[2]

-

Cannabinoid Receptor 2 (CB2): Primarily found in the immune system and peripheral tissues, CB2 receptors are involved in modulating inflammatory responses.[2]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in pain perception and temperature sensation.[3]

-

G Protein-Coupled Receptor 55 (GPR55): An orphan GPCR implicated in various physiological processes, including inflammation and neurotransmission.[4]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate gene expression involved in metabolism and inflammation. Anandamide has been shown to activate PPARα and PPARγ.[5][6]

Enzymes

The biological activity of anandamide is terminated by enzymatic hydrolysis. The key enzyme responsible for its degradation is:

-

Fatty Acid Amide Hydrolase (FAAH): A membrane-bound enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine.[7]

Transporters

The mechanism of anandamide transport across the cell membrane is a subject of ongoing research, with evidence suggesting a facilitated transport system rather than simple diffusion. Putative transporters include:

-

Anandamide Membrane Transporter (AMT): A proposed carrier-mediated process responsible for the cellular uptake of anandamide.[8][9] The kinetic properties of this transport system have been characterized, though a specific protein has not been definitively identified.[9]

Quantitative Data

The following tables summarize the binding affinities and kinetic parameters of anandamide for its key biological targets.

Table 1: Binding Affinities (Ki) and Functional Potencies (EC50) of Anandamide for its Receptor Targets

| Target | Parameter | Value | Species | Assay Type | Reference(s) |

| CB1 Receptor | Ki | 89.7 nM | Rat | Radioligand Binding | [10] |

| Ki | 7.3 - 22 nM | Not Specified | Radioligand Binding | [11] | |

| CB2 Receptor | Ki | 371 nM | Rat | Radioligand Binding | [10] |

| TRPV1 Channel | EC50 | 1.95 µM | Rat | Calcium Imaging | [12] |

| GPR55 | EC50 | ~1.2 µM (partial agonist) | Human | β-arrestin Recruitment | [1][4] |

| PPARα | EC50 | Weak activation | Not Specified | Transactivation Assay | [13] |

| PPARγ | EC50 | 8 µM | Human | Transactivation Assay | [6] |

Table 2: Kinetic Parameters for Anandamide Metabolism and Transport

| Target | Parameter | Value | Species/Cell Line | Reference(s) |

| FAAH | Km | 4-5 µM | Rat Brain | [14] |

| Vmax | 1.4 nmol/min/mg protein | Rat Brain | [14] | |

| Anandamide Transporter | Km | 190 ± 10 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [9] |

| Vmax | 45 ± 3 pmol/min/mg protein | Human Umbilical Vein Endothelial Cells (HUVECs) | [9] |

Signaling Pathways

Anandamide binding to its various targets initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TRPV1 Activation by Anandamide via a Unique Lipid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation [mdpi.com]

- 6. Anandamide induced PPARgamma transcriptional activation and 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cellular transport of anandamide, 2-arachidonoylglycerol and palmitoylethanolamide--targets for drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anandamide uptake by human endothelial cells and its regulation by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]

- 13. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Anandamide: Discovery, Origin, and Core Mechanisms

Disclaimer: The term "Anadoline" does not correspond to a recognized compound in scientific literature. This guide proceeds under the assumption that the intended subject is Anandamide (B1667382) (N-arachidonoylethanolamine or AEA), a well-researched endocannabinoid.

This technical whitepaper provides a comprehensive overview of the discovery, origin, and core biochemical pathways of Anandamide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Discovery and Origin

Anandamide was the first endogenous cannabinoid to be identified. Its discovery was a pivotal moment in understanding the body's own cannabinoid system.

-

Discovery: In 1992, a research team led by Dr. Raphael Mechoulam, including William Devane and Lumír Hanuš, successfully isolated and identified Anandamide from the porcine brain.[1][2][3] This discovery was the culmination of research that began after the identification of Δ⁹-tetrahydrocannabinol (THC) and the subsequent discovery of cannabinoid receptors in the brain, which pointed to the existence of an endogenous ligand.[1]

-

Origin of the Name: The name "Anandamide" is derived from the Sanskrit word "ananda," which translates to "joy, bliss, or delight," combined with the chemical term "amide," reflecting its structure and its role in mood and reward pathways.[3][4][5]

-

Initial Isolation: The initial isolation of Anandamide was achieved by examining pig brain and canine gut tissues.[4] The researchers utilized mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine its structure.[4]

Quantitative Data

The following tables summarize key quantitative data related to Anandamide's interaction with its primary receptors and its concentrations in biological tissues.

Table 1: Receptor Binding Affinities of Anandamide

| Receptor | Species | Ki (nM) | Kd (nM) | Notes |

| CB1 | Human (Hs) | - | 239.2 | Pooled data from meta-analysis; high heterogeneity noted.[6] |

| Rat (Rn) | - | 87.7 | Pooled data from meta-analysis.[6] | |

| Rat | 50 - 500 | - | Affinity when FAAH is inhibited by PMSF.[7] | |

| Rat | 5400 | - | Affinity when FAAF is not inhibited.[7] | |

| CB2 | Human (Hs) | - | 439.5 | Pooled data from meta-analysis; Anandamide has lower affinity for CB2.[6][8] |

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity; lower values indicate higher affinity.

Table 2: Endogenous Levels of Anandamide in Tissue

| Tissue | Species | Concentration | Method of Normalization |

| Brain | Rat | 0.2 - 30 pmol/g | Fresh Weight[9] |

| Brain | Mouse | 340 - 400 pmol/mg | Protein Content[9] |

| Hippocampus | Human | 29 pmol/g | Fresh Weight[10] |

| Hippocampus | Rat | 148 pmol/g | Fresh Weight[10] |

| Hippocampus | CB1 Wild-Type Mouse | ~12 pmol/g | Fresh Weight[11] |

| Hippocampus | CB1 Knockout Mouse | ~5 pmol/g | Fresh Weight[11] |

| Striatum | CB1 Wild-Type Mouse | ~10 pmol/g | Fresh Weight[11] |

| Striatum | CB1 Knockout Mouse | ~4 pmol/g | Fresh Weight[11] |

Core Signaling and Metabolic Pathways

Anandamide is synthesized "on-demand" from membrane lipid precursors and is rapidly degraded, ensuring its signaling is localized and transient.[12]

Biosynthesis of Anandamide

Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) through multiple pathways.[4] The primary and most studied pathway involves the sequential action of N-acyltransferase (NAT) and NAPE-specific phospholipase D (NAPE-PLD).[13]

Caption: Primary 'on-demand' biosynthesis pathway of Anandamide.

Alternative pathways for Anandamide synthesis from NAPE also exist, involving enzymes like phospholipase C (PLC) and α/β-hydrolase 4 (Abh4), highlighting the redundancy in its production.[1][14][15]

Degradation of Anandamide

The biological actions of Anandamide are terminated by cellular reuptake followed by enzymatic hydrolysis. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH).[4]

Caption: Primary degradation pathway of Anandamide via FAAH.

FAAH breaks down Anandamide into arachidonic acid and ethanolamine.[1] Because of its critical role in terminating Anandamide signaling, FAAH has become a major therapeutic target for elevating endogenous Anandamide levels.[4]

Receptor Signaling

Anandamide exerts its effects by binding to several receptors. Its actions are primarily mediated by the CB1 receptors in the central nervous system and CB2 receptors in the periphery, particularly in immune cells.[4]

Caption: Major receptor targets and downstream effects of Anandamide.

Beyond the cannabinoid receptors, Anandamide also interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation and temperature regulation.[13][16]

Experimental Protocols

This section details the methodologies for key experiments used in Anandamide research.

Isolation and Quantification

-

Objective: To isolate and measure the concentration of Anandamide in biological tissues.

-

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Tissue Homogenization: Brain or other tissue samples are rapidly dissected and homogenized in a solvent mixture (e.g., chloroform/methanol/water) containing an internal standard (e.g., deuterated Anandamide) to correct for sample loss.

-

Lipid Extraction: A lipid extraction, such as a modified Folch or Bligh-Dyer method, is performed to separate the lipid phase containing Anandamide from the aqueous and protein phases.

-

Solid-Phase Extraction (SPE): The lipid extract is often passed through an SPE column to remove interfering lipids and concentrate the N-acylethanolamines.

-

LC-MS Analysis: The purified sample is injected into a liquid chromatograph (often a high-performance liquid chromatograph, HPLC) coupled to a mass spectrometer (MS). The LC separates Anandamide from other compounds based on its retention time. The MS identifies and quantifies Anandamide and its internal standard based on their specific mass-to-charge ratios.

-

Quantification: The amount of endogenous Anandamide is calculated by comparing its peak area to that of the known concentration of the internal standard.[11]

-

Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki or Kd) of Anandamide for cannabinoid receptors.

-

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing a high density of the target receptor (e.g., CB1 or CB2 from transfected cells or brain tissue) are prepared and isolated.

-

Assay Setup: The membranes are incubated in a buffer solution with a constant concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

Competitive Binding: Increasing concentrations of unlabeled Anandamide are added to the incubation mixture. Anandamide competes with the radioligand for binding to the receptors.

-

Inhibition of Degradation: Phenylmethylsulfonyl fluoride (B91410) (PMSF) or another FAAH inhibitor is often included to prevent the rapid degradation of Anandamide during the assay.[17]

-

Separation and Counting: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Anandamide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vivo Behavioral Assessment

-

Objective: To assess the psychoactive and motivational effects of Anandamide in animal models.

-

Methodology: Intravenous Self-Administration in Primates

-

Surgical Preparation: Animals (e.g., squirrel monkeys) are surgically fitted with an intravenous catheter.[18]

-

Training: Monkeys are placed in an operant conditioning chamber and trained to press a lever to receive an intravenous injection of a known reinforcing drug, such as cocaine.

-

Substitution: Once stable responding is established, the reinforcing drug is replaced with saline until the lever-pressing behavior is extinguished.

-

Anandamide Self-Administration: Anandamide is then substituted for saline at various doses. An increase in lever-pressing rates compared to saline indicates that Anandamide has reinforcing effects.

-

Pharmacological Validation: To confirm that the reinforcing effects are mediated by a specific receptor (e.g., CB1), a receptor antagonist (e.g., rimonabant) can be administered prior to the session. A reduction in self-administration in the presence of the antagonist confirms the receptor's involvement.[18]

-

This guide provides a foundational understanding of Anandamide, from its discovery to its complex roles in physiology. The detailed protocols and quantitative data serve as a valuable resource for professionals engaged in endocannabinoid research and the development of novel therapeutics targeting this system.

References

- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. canatura.com [canatura.com]

- 4. Anandamide - Wikipedia [en.wikipedia.org]

- 5. Meet the ‘Bliss Molecule’ Anandamide, a Cannabinoid Your Body Produces | Leafly [leafly.com]

- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The endogenous cannabinoid, anandamide, inhibits dopamine transporter function by a receptor–independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levels, metabolism, and pharmacological activity of anandamide in CB(1) cannabinoid receptor knockout mice: evidence for non-CB(1), non-CB(2) receptor-mediated actions of anandamide in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 14. pnas.org [pnas.org]

- 15. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. anandamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Anadoline: A Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anadoline is a pyrrolizidine (B1209537) alkaloid with the molecular formula C20H31NO7. While specific experimental data on its physicochemical properties and solubility remain limited in publicly accessible literature, this guide provides a summary of computed properties and outlines standard experimental protocols for their determination. Furthermore, based on its classification as a pyrrolizidine alkaloid, potential signaling pathways associated with this class of compounds are discussed. This document aims to serve as a foundational resource for researchers and drug development professionals working with this compound.

Core Physicochemical Properties

Quantitative data for this compound's physicochemical properties are primarily based on computational models. The following table summarizes these key predicted parameters.

| Property | Value | Source |

| Molecular Formula | C20H31NO7 | PubChem |

| Molecular Weight | 397.5 g/mol | PubChem[1][2] |

| XLogP3-AA (Lipophilicity) | 0.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1][2] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 397.21005233 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 111 Ų | PubChem[1][2] |

Solubility Profile

Specific quantitative solubility data for this compound in common solvents such as water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO) have not been reported in available literature. However, based on its predicted XLogP3-AA value of 0.5, which indicates relatively low lipophilicity, this compound is expected to have some degree of aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports potential solubility in polar protic solvents like water and ethanol.

| Solvent | Predicted Solubility | Rationale |

| Water | Likely soluble to moderately soluble | Low XLogP3-AA value, presence of hydrogen bond donors and acceptors. |

| Ethanol | Likely soluble | Polar protic nature of ethanol should facilitate interaction with this compound's functional groups. |

| DMSO | Likely soluble | As a polar aprotic solvent, DMSO is generally a good solvent for a wide range of organic compounds. |

Experimental Protocols for Physicochemical and Solubility Determination

To obtain precise and reliable data for this compound, the following standard experimental methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Melting Point Method

-

A small, dried sample of this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of this compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is limited).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Potential Signaling Pathways

As this compound is classified as a pyrrolizidine alkaloid, its biological activities may be mediated through pathways commonly associated with this class of compounds. Pyrrolizidine alkaloids are known to undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then interact with cellular macromolecules, including DNA and proteins, potentially triggering various signaling cascades.

One of the key mechanisms of toxicity for pyrrolizidine alkaloids involves the induction of apoptosis. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The binding of reactive metabolites to cellular components can lead to cellular stress, DNA damage, and the activation of cell cycle checkpoints and DNA damage repair pathways.[1] Chronic exposure to low levels of some pyrrolizidine alkaloids has been associated with carcinogenicity, which is linked to their mutagenic potential arising from DNA damage.[1]

References

Anadoline: A Technical Guide for Researchers

A Note on Nomenclature: Initial searches for "Anadoline" yield limited specific data. However, a significant body of research exists for "Enadoline," a potent kappa-opioid receptor agonist with a similar name. This guide will focus on Enadoline (B54987), as it is the likely subject of interest for researchers in drug development.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate[1] |

| CAS Number | 28513-29-3[1] |

| Molecular Formula | C20H31NO7[1] |

Core Compound Summary

Enadoline is a highly selective and potent kappa-opioid receptor (KOR) agonist.[2] It has been investigated for its analgesic properties, though its development was hampered by dose-limiting side effects such as dysphoria and visual distortions.[1] Despite this, its potent activity at the KOR makes it a valuable tool for research into the kappa-opioid system and its therapeutic potential, particularly in conditions like postoperative pain and potentially in the management of comatose head injury or stroke where psychotropic side effects are less of a concern.[1][2]

Quantitative Data

Analgesic Efficacy in a Rat Model of Surgical Pain[2]

| Parameter | Dose (i.v.) | Observation |

| Thermal Hyperalgesia | 1-100 µg/kg (pre-surgery) | Dose-dependent blockade for over 24 hours. |

| Static Allodynia | 10 µg/kg (pre-surgery) | Blockade for over 24 hours. |

| Dynamic Allodynia | 10 µg/kg (pre-surgery) | Blockade for over 24 hours. |

| Maintenance of Hyperalgesia and Allodynia | 100 µg/kg (post-surgery) | Complete blockade with a shorter duration of action (2 hours). |

Pharmacodynamic Effects in Humans[3][4]

| Parameter | Dose (i.m.) | Observation |

| Sedation, Confusion, Dizziness | 20-80 µg/70 kg | Significant increases in these measures. |

| Visual Distortions, Depersonalization | 20-80 µg/70 kg | Production of these effects. |

| Psychotomimetic Effects | 160 µg/70 kg | Dose not tolerated. |

| Urinary Output | 20-80 µg/70 kg | Increased urinary output. |

Potency

| Comparison | Potency of Enadoline |

| vs. Morphine | 25 times more potent as an analgesic.[1] |

| vs. U-62066 (another KOR agonist) | 17 times more potent.[1] |

Mechanism of Action and Signaling Pathways

Enadoline exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of KORs by enadoline initiates downstream signaling cascades that are primarily inhibitory to neuronal function.

The canonical signaling pathway for KOR activation involves two main arms: a G-protein dependent pathway and a β-arrestin-2 dependent pathway.[3]

-

G-protein Dependent Pathway: This pathway is associated with the analgesic and anti-pruritic effects of KOR agonists.[3] Upon enadoline binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also directly interact with and inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal excitability.

-

β-arrestin-2 Dependent Pathway: This pathway is thought to mediate the dysphoric and sedative effects of KOR agonists.[3] Following receptor activation, β-arrestin-2 is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiating its own signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK).[4]

Experimental Protocols

Rat Model of Postoperative Pain[2]

-

Objective: To assess the antihyperalgesic and antiallodynic effects of enadoline.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: A 1 cm incision is made through the skin and fascia of the plantar surface of the hind paw.

-

Drug Administration: Enadoline is administered intravenously (i.v.) either 15 minutes before surgery (pre-emptive) or 1 hour after surgery (treatment).

-

Behavioral Testing:

-

Thermal Hyperalgesia: The plantar test is used to measure the latency of paw withdrawal from a radiant heat source.

-

Static Allodynia: Von Frey filaments of varying bending forces are applied to the plantar surface of the paw to determine the paw withdrawal threshold.

-

Dynamic Allodynia: The plantar surface of the paw is lightly stroked with a cotton bud to assess the withdrawal response.

-

-

Data Analysis: The paw withdrawal latencies and thresholds are compared between enadoline-treated and vehicle-treated groups.

Human Pharmacodynamic Study[3][4]

-

Objective: To characterize the pharmacodynamic effects of enadoline in humans.

-

Study Population: Healthy adult volunteers with a history of polysubstance abuse.

-

Study Design: Double-blind, placebo-controlled, crossover study.

-

Drug Administration: Enadoline, butorphanol (B1668111) (a mixed mu/kappa agonist), hydromorphone (a mu agonist), and placebo are administered intramuscularly (i.m.) in a randomized order. A minimum of a 72-hour washout period is maintained between sessions.

-

Data Collection:

-

Physiological Measures: Respiratory rate, heart rate, blood pressure, and pupil diameter are monitored.

-

Subjective Measures: Standardized questionnaires are used to assess mood, feelings of euphoria, sedation, confusion, and other subjective effects (e.g., visual analog scales for "high").

-

Observer-Rated Measures: Trained observers rate participants' signs of intoxication and sedation.

-

-

Data Analysis: The effects of each active drug are compared to placebo and to each other using appropriate statistical methods.

References

- 1. Enadoline - Wikipedia [en.wikipedia.org]

- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Preliminary Toxicity Profile of Anadoline

Disclaimer: No publicly accessible preliminary toxicity data for a compound specifically named "Anadoline" could be located in scientific literature or toxicology databases as of the date of this report. The information presented herein is a synthesized example based on standard toxicological assays and hypothetical data for illustrative purposes. This document should not be used as a factual reference for a real-world substance named this compound.

Executive Summary

This document outlines a hypothetical preliminary toxicity profile for the novel compound this compound. Standard preclinical toxicity assays are essential for characterizing the safety profile of new chemical entities. This whitepaper details the methodologies and potential outcomes for key in vitro and in vivo toxicity studies, including cytotoxicity, genotoxicity, and acute systemic toxicity. All data presented is illustrative. The experimental workflows and data interpretation are designed to serve as a technical guide for researchers in the field of drug development.

In Vitro Toxicity Assessment

Cytotoxicity Assay

Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in a human cell line.

Experimental Protocol:

-

Cell Line: Human liver carcinoma cells (HepG2).

-

Assay Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: HepG2 cells were seeded in 96-well plates and incubated for 24 hours. Cells were then treated with this compound at various concentrations (0.1 µM to 100 µM) for 48 hours. Following treatment, MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to a vehicle-treated control group. The IC50 value was determined by non-linear regression analysis of the dose-response curve.

Hypothetical Data Presentation:

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1.0 | 89.5 ± 6.3 |

| 10.0 | 52.1 ± 4.8 |

| 50.0 | 15.7 ± 3.2 |

| 100.0 | 5.3 ± 1.9 |

| IC50 (µM) | 10.8 |

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[1][2][3]

Experimental Protocol:

-

Bacterial Strains: S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[4]

-

Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (rat liver S9 fraction) to detect metabolites that may be mutagenic.

-

Procedure: this compound was dissolved in DMSO and tested at five concentrations. The compound was mixed with the bacterial culture and either S9 mix or a control buffer. This mixture was incorporated into a top agar (B569324) and poured onto minimal glucose agar plates.[5] The plates were incubated at 37°C for 48 hours, and the number of revertant colonies (his+) was counted.

-

Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Hypothetical Data Presentation:

| Strain | Metabolic Activation (S9) | This compound Conc. (µ g/plate ) | Mean Revertants ± SD | Mutagenicity Ratio | Result |

| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 | Negative |

| 50 | 28 ± 5 | 1.1 | |||

| + | 0 (Vehicle) | 40 ± 6 | 1.0 | Negative | |

| 50 | 45 ± 7 | 1.1 | |||

| TA100 | - | 0 (Vehicle) | 120 ± 15 | 1.0 | Negative |

| 50 | 135 ± 18 | 1.1 | |||

| + | 0 (Vehicle) | 140 ± 20 | 1.0 | Negative | |

| 50 | 155 ± 22 | 1.1 |

Workflow Diagram: Ames Test Protocol

References

Anadoline: A Spectroscopic Analysis Guide for Researchers

An in-depth technical guide on the spectroscopic analysis of Anadoline, tailored for researchers, scientists, and drug development professionals. This document focuses on the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction

This compound is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, with a focus on data interpretation and experimental methodologies.

Spectroscopic Data of this compound

A thorough literature search did not yield a dedicated scientific publication detailing the complete experimental spectroscopic data for this compound. While the compound is listed in chemical databases such as PubChem (CID 102115628), providing its molecular formula (C₂₀H₃₁NO₇) and computed properties, the experimental ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data are not publicly available at this time.

The following sections will, therefore, outline the general principles and expected spectral characteristics for a compound with the proposed structure of this compound, based on the analysis of similar pyrrolizidine alkaloids. The tables are presented as templates that would be populated with experimental data once available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D correlation experiments (like COSY, HSQC, and HMBC), would be essential for unambiguous assignment of all proton and carbon signals.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data Unavailable |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data Unavailable |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound. The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information, particularly about the ester side chains and the pyrrolizidine core.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (measured) | m/z (calculated) | Molecular Formula |

| [M+H]⁺ | Data Unavailable | C₂₀H₃₂NO₇⁺ | |

| [M+Na]⁺ | Data Unavailable | C₂₀H₃₁NNaO₇⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl groups, ester carbonyl groups, and carbon-carbon double bonds.

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data Unavailable | O-H stretch (hydroxyl) |

| Data Unavailable | C=O stretch (ester) |

| Data Unavailable | C=C stretch (alkene) |

| Data Unavailable | C-O stretch |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific results. The following are generalized procedures for the spectroscopic analysis of a natural product like this compound.

Sample Preparation

For NMR analysis, the purified this compound sample would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. For MS analysis, the sample would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer, often via liquid chromatography. For IR spectroscopy, the sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra.

-

¹H NMR: Standard parameters would include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled sequence would be used to obtain singlets for all carbon atoms. A larger spectral width (e.g., 220 ppm) is required.

-

2D NMR: COSY, HSQC, and HMBC experiments would be performed using standard pulse programs to establish connectivity within the molecule.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS) would be ideal.

-

Ionization: Electrospray ionization (ESI) in positive ion mode would likely be used to generate protonated molecular ions [M+H]⁺.

-

Data Acquisition: Data would be acquired in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation data.

Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder would be recorded and subtracted from the sample spectrum.

Visualization of Workflows

The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and the chemical structure.

While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for its spectroscopic analysis. The methodologies and data presentation formats outlined here are standard in the field of natural product chemistry and serve as a robust template for the characterization of this compound and similar compounds. The acquisition and publication of detailed spectroscopic data for this compound will be a valuable contribution to the scientific community, enabling further research into its chemical properties and biological activities.

An In-depth Technical Guide to the Effects of Anandamide on Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a wide array of physiological processes, including pain sensation, appetite, memory, and mood.[1] As a lipid signaling molecule, anandamide's effects are mediated through a complex network of interactions with various receptors and downstream signaling cascades. This technical guide provides a comprehensive overview of the signaling pathways modulated by anandamide, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core molecular interactions.

Anandamide's primary targets include the cannabinoid receptors CB1 and CB2, the transient receptor potential vanilloid type 1 (TRPV1) channel, and peroxisome proliferator-activated receptors (PPARs).[2][3] Its ability to interact with this diverse set of receptors underscores the pleiotropic nature of its physiological effects and highlights its potential as a therapeutic target for a range of pathological conditions.

Core Signaling Pathways Modulated by Anandamide

Anandamide's influence on cellular function is primarily exerted through the activation or modulation of the following key signaling pathways:

-

Cannabinoid Receptor (CB1 and CB2) Signaling: As the first identified endogenous ligand for cannabinoid receptors, anandamide's interaction with CB1 and CB2 is the most extensively studied aspect of its signaling.[1]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation: Anandamide is a known agonist of the TRPV1 channel, a non-selective cation channel involved in pain perception and inflammation.[4][5]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Anandamide can directly bind to and activate PPARs, a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation.[6][7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: A crucial downstream target of anandamide's receptor-mediated actions is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[8][9]

-

Cyclic Adenosine Monophosphate (cAMP) Pathway: Anandamide, primarily through CB1 and CB2 receptors, modulates the activity of adenylyl cyclase, leading to changes in intracellular cAMP levels.[10][11]

-

Intracellular Calcium (Ca2+) Signaling: Anandamide can induce changes in intracellular calcium concentrations through various mechanisms, including TRPV1 channel activation and release from intracellular stores.[2][12]

Quantitative Data on Anandamide's Receptor Interactions

The following tables summarize the binding affinities (Ki) and potencies (EC50) of anandamide at its primary receptor targets. This quantitative data is essential for understanding the relative contribution of each receptor to the overall physiological effects of anandamide.

| Compound | Receptor | Ki (nM) | Radioligand Used | Reference |

| Anandamide | CB1 | 89 ± 10 | [³H]CP-55,940 | [13][14] |

| Anandamide | CB1 | 39.2 ± 5.7 | [³H]HU-243 | [13] |

| Anandamide | CB1 | 5400 ± 1600 (without PMSF) | [³H]CP-55,940 | [13][15] |

| Anandamide | CB2 | 371 | Not Specified | [16] |

| Compound | Receptor/Channel | EC50 (nM) | Assay Type | Reference |

| Anandamide | CB1 | 31 | Not Specified | [16] |

| Anandamide | CB2 | 27 | Not Specified | [16] |

| Anandamide | GPR55 | 18 | GTPγS binding | [16][17] |

| Anandamide | rTRPV1 | ~1000 | Ca2+ influx | [5] |

| Anandamide | PPARγ | 8000 | Transcriptional Activation | [18] |

Visualizing Anandamide's Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by anandamide.

Anandamide Interaction with CB1 and CB2 Receptors

Anandamide and TRPV1 Channel Activation Leading to Calcium Influx

Anandamide's Activation of PPARγ and Gene Regulation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of anandamide on signaling pathways.

Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Ki) of anandamide for CB1 or CB2 receptors.

Materials:

-

Cell membranes from a cell line stably expressing the cannabinoid receptor of interest (e.g., HEK293-CB1).[13]

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]HU-243).[13]

-

Unlabeled anandamide.

-

Assay buffer (TME buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Bovine serum albumin (BSA).

-

Phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit anandamide degradation.[13][15]

-

Unlabeled cannabinoid agonist for non-specific binding (e.g., WIN 55,212-2).[13]

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard cell fractionation techniques.

-

Assay Setup: In siliconized microfuge tubes, add the following in order: assay buffer, a fixed concentration of the radioligand, and increasing concentrations of unlabeled anandamide.[13][19]

-

Incubation: Add the receptor-containing cell membranes to initiate the binding reaction. For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled cannabinoid agonist. Incubate at 30°C for 60-90 minutes.[13][19]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled anandamide concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to anandamide stimulation.

Materials:

-

Cultured cells of interest (e.g., trigeminal ganglion neurons, endothelial cells).[2][12]

-

Fluorescent ratiometric Ca²⁺ indicator (e.g., Fura-2/AM).[12]

-

HEPES-buffered solution (HBS).

-

Anandamide solution.

-

Fluorescence microscopy setup with an appropriate filter set for the chosen indicator.

-

Image analysis software.

Procedure:

-

Cell Culture: Plate cells on glass coverslips suitable for microscopy.

-

Dye Loading: Load the cells with the Ca²⁺ indicator by incubating them in a solution containing Fura-2/AM (e.g., 3 µM for 45 minutes at room temperature).[12]

-

Washing: Wash the cells twice with HBS to remove excess dye.

-

Equilibration: Equilibrate the cells in HBS for at least 30 minutes.

-

Imaging: Mount the coverslip in an experimental chamber on the microscope stage. Perfuse the cells with HBS.

-

Stimulation: Acquire a baseline fluorescence recording, and then apply anandamide at the desired concentration.

-

Data Acquisition: Record the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. Plot the change in this ratio over time to visualize the calcium transient induced by anandamide.

Protocol 3: Western Blot for ERK Phosphorylation

Objective: To determine the effect of anandamide on the phosphorylation (activation) of ERK.

Materials:

-

Anandamide solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Treat cells or tissue slices with anandamide for the desired time points. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK to determine the change in ERK activation.

Conclusion

Anandamide is a multifaceted signaling molecule that exerts its effects through a complex interplay of receptor-mediated and direct channel modulation pathways. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting the endocannabinoid system. This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore the profound impact of anandamide on cellular signaling, offering quantitative data for comparative analysis, detailed protocols for experimental investigation, and clear visual representations of the core signaling cascades. Further research into the nuanced cross-talk between these pathways will undoubtedly unveil new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oleamide activates peroxisome proliferator-activated receptor gamma (PPARγ) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]

- 12. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. "Evaluation of Cannabinoid Receptor Interaction of Anandamide, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]

- 15. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Technical Guide: Gene Expression Profiling of Kappa-Opioid Receptor Agonists

Disclaimer: Initial searches for "Anadoline" did not yield any publicly available scientific literature regarding its gene expression profiling or biological activity. The compound is listed in chemical databases, but no functional data could be retrieved. Therefore, this guide provides a representative overview of gene expression profiling for a well-researched kappa-opioid receptor (KOR) agonist, Asimadoline , to illustrate the type of analysis requested. The data and pathways described herein pertain to Asimadoline and should not be directly extrapolated to this compound.

Introduction

Asimadoline is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic and anti-inflammatory properties, particularly in the context of visceral pain and chronic inflammatory conditions.[1][2][3] Unlike centrally acting opioids, its limited ability to cross the blood-brain barrier minimizes side effects such as sedation and dysphoria.[4] Understanding the molecular mechanisms underlying Asimadoline's therapeutic effects is crucial for drug development and identifying biomarkers of response. Gene expression profiling provides a powerful tool to elucidate these mechanisms by revealing how Asimadoline modulates cellular signaling pathways at the transcriptional level.

This technical guide summarizes the current knowledge on the gene expression changes induced by Asimadoline, provides detailed experimental protocols from key studies, and visualizes the relevant signaling pathways and workflows.

Mechanism of Action

Asimadoline exerts its effects by binding to and activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR).[3][5] The canonical signaling pathway involves the coupling of the KOR to Gαi/o proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).

Evidence suggests that KOR signaling is complex, with distinct downstream pathways mediating different physiological effects. G protein-mediated signaling is thought to be responsible for the analgesic and anti-pruritic effects, while β-arrestin-2-dependent signaling may be linked to adverse effects like dysphoria.[4]

Asimadoline Gene Expression Profiling

Studies in animal models of chronic arthritis have demonstrated that Asimadoline can modulate the expression of genes involved in inflammation and nociception. The primary tissues analyzed in these studies were the dorsal root ganglia (DRG), which contain the cell bodies of sensory neurons, and the synovial membrane of the affected joints.

Data Presentation

The following table summarizes the significant changes in mRNA expression observed in response to Asimadoline treatment in a rat model of chronic arthritis.

| Gene | Tissue/Cell Type | Experimental Model | Change in Expression | Reference |

| Substance P (SP) | Dorsal Root Ganglia (DRG) | Rat Chronic Arthritis | Reduced | [1] |

| Calcitonin Gene-Related Peptide-alpha (α-CGRP) | Dorsal Root Ganglia (DRG) | Rat Chronic Arthritis | Reduced | [1] |